3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
“3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid” is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, followed by the introduction of the piperidinyl and phenyl groups through amide bond formation. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidinyl group suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking.
Comparison with Similar Compounds
Similar Compounds
- **3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **this compound
Properties
IUPAC Name |
3-[[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O4/c1-16-5-8-19(29)14-22(16)31-26(33)21-15-20(9-10-23(21)32-11-3-2-4-12-32)30-27(34)24-17-6-7-18(13-17)25(24)28(35)36/h5-10,14-15,17-18,24-25H,2-4,11-13H2,1H3,(H,30,34)(H,31,33)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSVPJCPWUZNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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